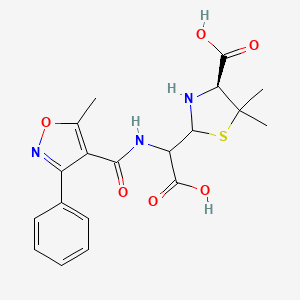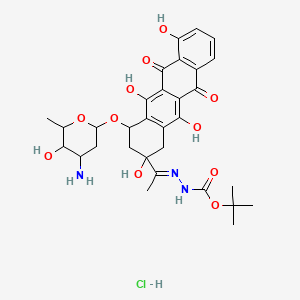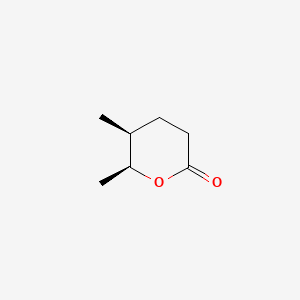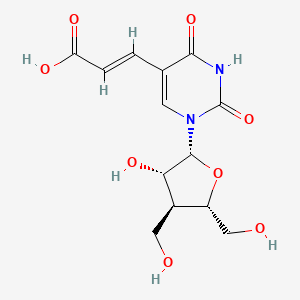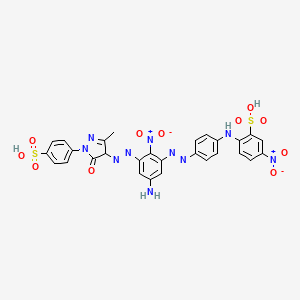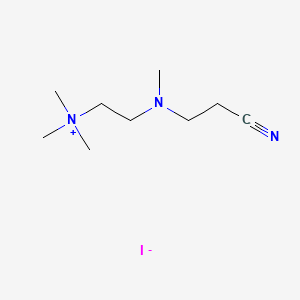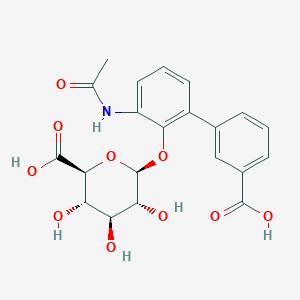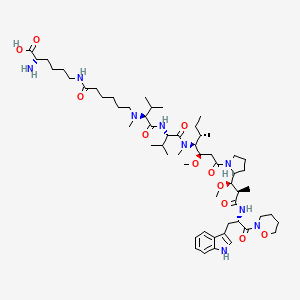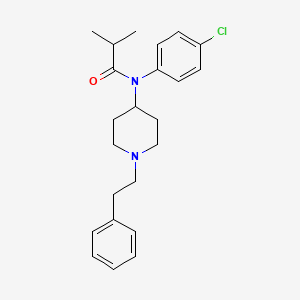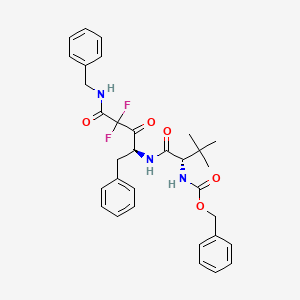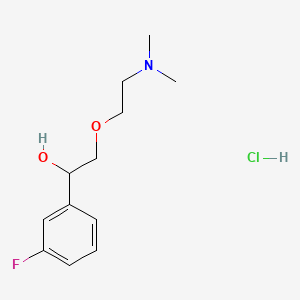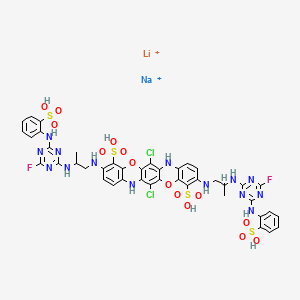
6,13-Dichloro-3,10-bis-(2-(4-fluoro-6-(2-sulfo-phenylamino)-1,3,5-triazin-2-ylamino)-propylamino)-benzo(5,6)(1,4)oxazino(2,3-.b.)phenoxazine-4,11-disulphonic acid, lithium, sodium salt.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the European Community number 418-000-8 is known as Henkel Loctite EDAG 418SS E&C. This compound is a conductive screen printable ink that consists of finely divided silver particles in a thermoplastic resin. It is designed for use in the production of low voltage circuitry on flexible substrates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Henkel Loctite EDAG 418SS E&C is prepared by dispersing finely divided silver particles in a thermoplastic resin. The preparation involves mixing the silver particles with the resin under controlled conditions to ensure uniform distribution and optimal conductivity.
Industrial Production Methods: The industrial production of Henkel Loctite EDAG 418SS E&C involves the following steps:
Mixing: Silver particles are mixed with the thermoplastic resin.
Dispersion: The mixture is subjected to high shear mixing to achieve a uniform dispersion of silver particles.
Screen Printing: The resulting ink is applied to flexible substrates using screen printing techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Henkel Loctite EDAG 418SS E&C primarily undergoes physical rather than chemical reactions due to its nature as a conductive ink. it can participate in the following reactions:
Oxidation: The silver particles can undergo oxidation when exposed to air, forming silver oxide.
Reduction: Silver oxide can be reduced back to metallic silver under reducing conditions.
Common Reagents and Conditions:
Oxidation: Exposure to air or oxygen.
Reduction: Use of reducing agents such as hydrogen gas or hydrazine.
Major Products Formed:
Oxidation: Silver oxide (Ag₂O).
Reduction: Metallic silver (Ag).
Applications De Recherche Scientifique
Henkel Loctite EDAG 418SS E&C has a wide range of scientific research applications, including:
Chemistry: Used in the development of conductive materials and circuits.
Biology: Employed in biosensors and diagnostic devices.
Medicine: Utilized in medical devices that require conductive pathways.
Mécanisme D'action
The primary mechanism by which Henkel Loctite EDAG 418SS E&C exerts its effects is through the conductivity of the silver particles. The silver particles provide a conductive pathway when dispersed in the thermoplastic resin, allowing for the efficient transmission of electrical signals. The molecular targets and pathways involved include the conductive pathways formed by the silver particles within the resin matrix .
Comparaison Avec Des Composés Similaires
Henkel Loctite EDAG 418SS: Another conductive ink with similar properties.
Henkel Loctite EDAG 418: A variant with different curing conditions and applications.
Comparison: Henkel Loctite EDAG 418SS E&C is unique due to its specific formulation of finely divided silver particles in a thermoplastic resin, which provides excellent conductivity and flexibility. Compared to other similar compounds, it offers superior performance in low voltage circuitry applications and has a broader range of industrial uses .
Propriétés
Numéro CAS |
163062-28-0 |
|---|---|
Formule moléculaire |
C42H36Cl2F2LiN14NaO14S4+2 |
Poids moléculaire |
1227.9 g/mol |
Nom IUPAC |
lithium;sodium;6,13-dichloro-3,10-bis[2-[[4-fluoro-6-(2-sulfoanilino)-1,3,5-triazin-2-yl]amino]propylamino]-7,14-dihydro-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonic acid |
InChI |
InChI=1S/C42H36Cl2F2N14O14S4.Li.Na/c1-17(49-39-55-37(45)57-41(59-39)53-19-7-3-5-9-25(19)75(61,62)63)15-47-23-13-11-21-31(35(23)77(67,68)69)73-33-27(43)30-34(28(44)29(33)51-21)74-32-22(52-30)12-14-24(36(32)78(70,71)72)48-16-18(2)50-40-56-38(46)58-42(60-40)54-20-8-4-6-10-26(20)76(64,65)66;;/h3-14,17-18,47-48,51-52H,15-16H2,1-2H3,(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H2,49,53,55,57,59)(H2,50,54,56,58,60);;/q;2*+1 |
Clé InChI |
RWNDOYHQBKLAKO-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC(CNC1=C(C2=C(C=C1)NC3=C(O2)C(=C4C(=C3Cl)OC5=C(N4)C=CC(=C5S(=O)(=O)O)NCC(C)NC6=NC(=NC(=N6)NC7=CC=CC=C7S(=O)(=O)O)F)Cl)S(=O)(=O)O)NC8=NC(=NC(=N8)NC9=CC=CC=C9S(=O)(=O)O)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


